molecular formula C12H15F3N2O2 B14034987 1-(4-(Trifluoromethyl)phenyl)piperazine formate

1-(4-(Trifluoromethyl)phenyl)piperazine formate

Katalognummer: B14034987
Molekulargewicht: 276.25 g/mol
InChI-Schlüssel: LSXZEQMYUJAPNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-(Trifluoromethyl)phenyl)piperazine formate is a chemical compound that belongs to the class of phenylpiperazines. It is characterized by the presence of a trifluoromethyl group attached to the phenyl ring and a piperazine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(4-(Trifluoromethyl)phenyl)piperazine formate can be synthesized through several methods. One common method involves the reaction of 4-(trifluoromethyl)aniline with piperazine under specific conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize advanced techniques such as continuous flow reactors and optimized reaction conditions to achieve higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-(Trifluoromethyl)phenyl)piperazine formate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

1-(4-(Trifluoromethyl)phenyl)piperazine formate has been extensively studied for its scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its effects on serotonin receptors and potential use in studying neurotransmitter pathways.

    Medicine: Explored for its potential therapeutic applications in treating disorders related to serotonin imbalance, such as depression and anxiety.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)piperazine formate involves its interaction with serotonin receptors. It acts as a serotonergic releasing agent, promoting the release of serotonin in the brain. This interaction primarily occurs at the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors, where it functions as a full agonist or partial agonist . The compound’s effects on serotonin release and receptor activation contribute to its potential therapeutic properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(3-(Trifluoromethyl)phenyl)piperazine: Another phenylpiperazine with a trifluoromethyl group at the meta position.

    1-(4-Fluorophenyl)piperazine: A phenylpiperazine with a fluorine atom instead of a trifluoromethyl group.

    1-(4-Chlorophenyl)piperazine: A phenylpiperazine with a chlorine atom at the para position

Uniqueness

1-(4-(Trifluoromethyl)phenyl)piperazine formate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications in medicinal chemistry and pharmacology .

Eigenschaften

Molekularformel

C12H15F3N2O2

Molekulargewicht

276.25 g/mol

IUPAC-Name

formic acid;1-[4-(trifluoromethyl)phenyl]piperazine

InChI

InChI=1S/C11H13F3N2.CH2O2/c12-11(13,14)9-1-3-10(4-2-9)16-7-5-15-6-8-16;2-1-3/h1-4,15H,5-8H2;1H,(H,2,3)

InChI-Schlüssel

LSXZEQMYUJAPNP-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)C2=CC=C(C=C2)C(F)(F)F.C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.